molecular formula C14H16N2O3S B1453641 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide CAS No. 1183167-86-3

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide

Cat. No.: B1453641
CAS No.: 1183167-86-3
M. Wt: 292.36 g/mol
InChI Key: XMHSRXNQKCGBAC-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. This benzenesulfonamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. Benzenesulfonamide compounds are extensively investigated for their role as potent inhibitors of carbonic anhydrase (CA) enzymes . Specific human CA isoforms, such as CA IX and CA XII, are overexpressed in a wide range of hypoxic solid tumors, including those in breast cancer, where they help regulate pH and promote tumor survival and metastasis . The inhibition of these specific isoforms represents a promising strategy for developing novel anticancer agents with a selective mechanism of action. The molecular design of this compound aligns with the "tail approach," a proven strategy in the development of selective CA inhibitors . This approach involves modifying the core benzenesulfonamide group—which acts as a zinc-binding moiety—with specific chemical "tails" to enhance interactions with the unique regions of the target enzyme's active site . The 3-methoxybenzyl group in this compound is one such tail, engineered to improve the molecule's binding affinity and selectivity, potentially leading to more targeted research outcomes with reduced off-target effects . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate the mechanisms of CA inhibition in disease models.

Properties

IUPAC Name

3-amino-N-[(3-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-13-6-2-4-11(8-13)10-16-20(17,18)14-7-3-5-12(15)9-14/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSRXNQKCGBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

This is the most frequently employed method, involving the condensation of 4-aminobenzenesulfonamide with 3-methoxybenzaldehyde followed by reduction of the intermediate imine.

  • Step 1: Imine Formation
    4-Aminobenzenesulfonamide is reacted with 3-methoxybenzaldehyde in ethanol under reflux conditions (approximately 6 hours) to form the imine intermediate. This step requires careful control of reaction time and temperature to maximize imine formation.

  • Step 2: Reduction of Imine
    The imine is subsequently reduced using sodium borohydride, yielding the target this compound with high yield (up to 95%) and purity (~99.5%).

  • Reaction Conditions
    Mild conditions are favored to prevent side reactions. Sodium triacetoxyborohydride, a milder reducing agent, was found ineffective for this substrate, necessitating the use of sodium borohydride with preformed imine.

  • Advantages
    This stepwise method allows facile preparation of analogues by varying the benzaldehyde component.

  • Limitations
    Some analogues require alternative synthetic routes due to steric or electronic effects impacting imine formation or reduction.

Buchwald–Hartwig Coupling Route

For certain analogues, a palladium-catalyzed Buchwald–Hartwig amination is employed:

  • Step 1: Preparation of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide (or related sulfonamide derivatives).

  • Step 2: Coupling with 3-methoxybenzyl amines under palladium catalysis to form the N-benzylated sulfonamide.

  • Advantages
    This method allows introduction of diverse substituents on the sulfonamide nitrogen and heterocyclic modifications.

  • Limitations
    Requires expensive catalysts and more complex reaction setups.

Detailed Reaction Data and Yields

Preparation Step Reagents & Conditions Yield (%) Purity (%) Notes
Imine formation 4-Aminobenzenesulfonamide + 3-methoxybenzaldehyde, EtOH, reflux 6 h N/A N/A Precursor step for reduction
Imine reduction Sodium borohydride, mild conditions 95 99.5 High yield and purity achieved
Buchwald–Hartwig coupling Pd catalyst, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide + 3-methoxybenzyl amine Variable >95 Used for analogues, requires catalyst

Related Synthetic Insights from Analogous Compounds

While direct literature on this compound is limited, related sulfonamide derivatives provide useful synthetic insights:

  • Preparation of 3-amino-4-methoxybenzanilide involves multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, involving amidation, nucleophilic substitution to introduce the methoxy group, and reduction of nitro to amino groups under iron/HCl or hydrazine hydrate catalysis. This demonstrates the importance of selective substitution and reduction steps in aromatic sulfonamide chemistry.

  • The reductive amination approach for sulfonamide derivatives with benzyl substituents is well-established and allows for structural diversity, as demonstrated in medicinal chemistry optimization studies.

Summary of Preparation Method Analysis

Method Key Features Advantages Disadvantages
Reductive Amination Stepwise imine formation and reduction High yield, mild conditions, adaptable to analogues Requires preformation of imine, some substrates problematic
Buchwald–Hartwig Coupling Pd-catalyzed N-arylation of sulfonamide with benzyl amines Enables introduction of diverse groups, heterocycles Expensive catalysts, complex setup
Multi-step Aromatic Substitution and Reduction Starting from nitrobenzoic acids, substitution, and reduction High purity products, scalable industrial methods Multi-step, longer synthesis time

Chemical Reactions Analysis

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for developing new compounds.

Biology

  • Antibacterial Properties : Research indicates that this compound exhibits potential antibacterial activity. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antibiotic agent. For instance, it has been tested against strains like Staphylococcus epidermidis and Escherichia coli, revealing significant inhibition zones .
  • Mechanism of Action : The mechanism involves targeting bacterial enzymes necessary for folic acid synthesis, crucial for DNA replication and cell division. By inhibiting these enzymes, the compound effectively prevents bacterial proliferation.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating bacterial infections. Its sulfonamide structure is known to enhance its efficacy against various pathogens .
  • Case Studies :
    • A study evaluated several sulfonamide derivatives, including this compound, demonstrating its potential as a competitive inhibitor against bacterial enzymes involved in folate metabolism .
    • Another investigation focused on its structural activity relationship (SAR), highlighting how modifications to the compound can enhance its antibacterial properties while reducing toxicity .

In addition to its medicinal applications, this compound is being explored for use in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for creating specialized compounds that can be utilized in various applications ranging from pharmaceuticals to agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific enzymes involved in the synthesis of folic acid, which is essential for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts bacterial proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and available physicochemical

Compound Name Substituent Group Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Targets/Applications References
3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide 3-Methoxybenzyl N/A N/A ~318.36* 12-LOX inhibition
3-Amino-N-(tert-butyl)-benzenesulfonamide (3-ATBBS) tert-Butyl N/A N/A 228.31 Dihydrofolate reductase, xanthine oxidase inhibition
Compound 25 (Pyrimidinyl derivative) 4-Amino-2-(ethylthio)-pyrimidinyl 240–242 76 342.41 Not specified
Compound 5b (Piperazinyl derivative) 3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl 110–112 85 ~479.2 (ESI) Carbonic anhydrase I inhibition
3-Amino-N-(3-methoxypropyl)-4-methyl-benzenesulfonamide 3-Methoxypropyl, 4-methyl N/A N/A 258.34 Pharmaceutical intermediate
Compound 6a (Thiazolyl derivative) Thiazol-2-yl N/A 36 N/A Sodium channel inhibition

*Calculated based on molecular formula.

Key Observations:
  • Melting Points : Sulfur-containing derivatives (e.g., Compound 25) exhibit higher melting points (240–242°C), suggesting stronger intermolecular forces due to polarizable sulfur atoms .
  • Synthetic Yields : Piperazinyl derivatives (e.g., Compound 5b) achieve higher yields (85%) compared to thiazolyl derivatives (36%), likely due to steric and electronic challenges in heterocyclic syntheses .

Biological Activity

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article provides an overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H17N2O2S
  • Molecular Weight : 281.36 g/mol

The compound features an amine group, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and microbial resistance by interacting with specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that derivatives of benzenesulfonamides exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (mg/mL)Target Organism
This compound6.67E. coli
4a6.72E. coli
4h6.63S. aureus

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of related benzenesulfonamides. For example, compounds were tested for their ability to reduce carrageenan-induced paw edema in rats.

CompoundEdema Reduction (%)Time (h)
4a94.691
4c89.662
4d87.833

These results indicate that the compound may effectively reduce inflammation through similar mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including those structurally related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections .
  • Anti-inflammatory Studies : In another investigation, compounds similar to our target compound were tested for their anti-inflammatory effects using the carrageenan-induced edema model in rats. The results showed substantial reductions in paw swelling, indicating a strong anti-inflammatory effect .
  • Structure-Activity Relationship (SAR) : Research on the SAR of benzenesulfonamides highlighted the importance of specific substituents on the benzene ring for enhancing biological activity. The introduction of a methoxy group at the appropriate position was found to significantly increase potency against various biological targets .

Q & A

Q. Yield Optimization Strategies :

  • Temperature control : Maintain 0°C during activation steps to minimize side reactions .
  • Catalyst selection : Use sodium acetate as a base in hydroxylamine-mediated ketoxime formation .
  • Solvent choice : Protic solvents (e.g., methanol) enhance Schiff base formation kinetics .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic methoxy groups at ~3.8 ppm, sulfonamide NH2 at ~6.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ or [M−H]− peaks) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against neurological targets?

Answer:

  • In vitro assays :
    • Maximal Electroshock Seizure (MES) model : Test anticonvulsant activity at 30–100 mg/kg doses in rodents, monitoring seizure suppression .
    • Carbonic Anhydrase Inhibition : Use stopped-flow spectroscopy to measure enzyme inhibition (IC50 values) .
  • In silico methods :
    • Molecular docking : Dock the compound into human Carbonic Anhydrase-I (PDB ID: 1AZM) using AutoDock Vina to predict binding modes .
    • PASS analysis : Predict biological activity spectra (e.g., anticonvulsant probability >70%) .

Advanced: What strategies can resolve contradictions in reported synthetic yields or biological activity data?

Answer:

  • Reproducibility checks :
    • Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield discrepancies .
    • Compare purification methods: Column chromatography vs. recrystallization may explain purity-driven activity variations .
  • Biological data normalization :
    • Use internal controls (e.g., reference inhibitors like acetazolamide for Carbonic Anhydrase assays) to standardize activity metrics .
    • Replicate assays across multiple cell lines or animal models to confirm target specificity .

Advanced: How can molecular docking be applied to understand the mechanism of action of this sulfonamide derivative?

Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., Carbonic Anhydrase, NLRP3 inflammasome) .
  • Docking workflow :
    • Prepare the protein structure (remove water, add hydrogens) using PyMOL or Chimera.
    • Generate ligand conformations with Open Babel.
    • Run docking simulations (AutoDock Vina) to calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with His94 in Carbonic Anhydrase) .
  • Validation : Compare docking scores with experimental IC50 values to refine predictive models .

Structural Analysis: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Answer:

  • X-ray crystallography :
    • Grow single crystals via vapor diffusion (e.g., ethyl acetate/dichloromethane).
    • Collect data on a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) at 100 K .
    • Refine structures using SHELXL (space group P21/c, anisotropic displacement parameters) .
  • Key parameters : Monitor R-factors (<5%), bond length deviations (±0.02 Å), and electron density maps to confirm stereochemistry .

Structure-Activity Relationship (SAR): How can substituent modifications enhance the compound’s pharmacological profile?

Answer:

  • Systematic modifications :
    • Methoxy group : Replace with bulkier alkoxy groups (e.g., ethoxy) to improve lipophilicity and blood-brain barrier penetration .
    • Sulfonamide NH2 : Substitute with methyl or acetyl groups to modulate enzyme inhibition potency .
  • Biological testing :
    • Screen derivatives against panels of kinases or ion channels to identify off-target effects .
    • Use QSAR models to predict toxicity (e.g., rat LD50) and optimize ADMET properties .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide
Reactant of Route 2
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3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide

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